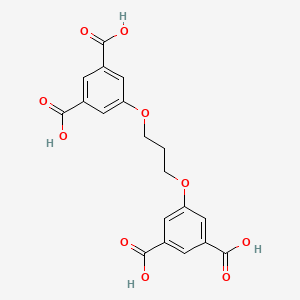
5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid: is an organic compound with the molecular formula C19H16O10 and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of two isophthalic acid moieties connected by a propane-1,3-diylbis(oxy) linker. It is a white solid that is sparingly soluble in water but soluble in organic solvents such as chloroform and xylene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), and controlled temperatures.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the preparation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Biology and Medicine: In biological research, this compound is used to study the interactions between organic molecules and metal ions.
Industry: In the industrial sector, 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is used in the production of high-performance polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .
Wirkmechanismus
The mechanism of action of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid involves its ability to form stable complexes with metal ions. The oxygen atoms in the ether linkages and carboxyl groups act as coordination sites for metal ions, facilitating the formation of coordination polymers and MOFs . These interactions are crucial for the compound’s applications in materials science and catalysis .
Vergleich Mit ähnlichen Verbindungen
- 5,5’-(Ethane-1,2-diylbis(oxy))diisophthalic acid
- 5,5’-(Methylene-bis(oxy))diisophthalic acid
- 5,5’-(Propane-2,2-diylbis(oxy))diisophthalic acid
Comparison: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is unique due to its specific linker length and flexibility, which influence its coordination behavior and the properties of the resulting materials. Compared to its analogs, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications in materials science .
Eigenschaften
Molekularformel |
C19H16O10 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
5-[3-(3,5-dicarboxyphenoxy)propoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-16(21)10-4-11(17(22)23)7-14(6-10)28-2-1-3-29-15-8-12(18(24)25)5-13(9-15)19(26)27/h4-9H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
VRXRIAOVOVOHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



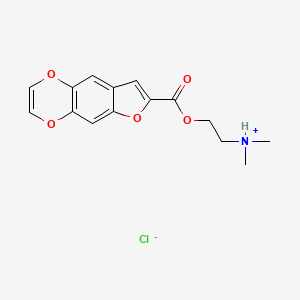
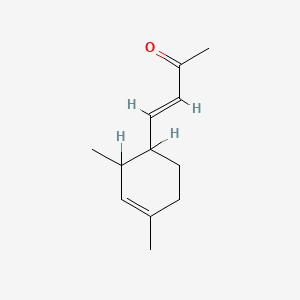
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)

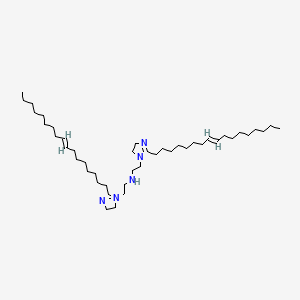
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
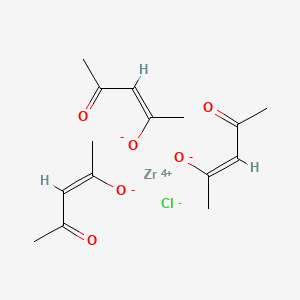
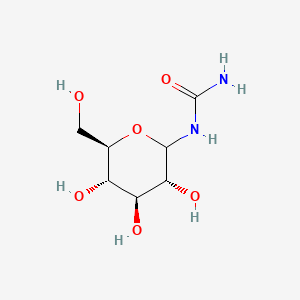
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)



